molecular formula C10H9N3O3 B1307127 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 99185-87-2

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B1307127
CAS No.: 99185-87-2
M. Wt: 219.2 g/mol
InChI Key: SMLZSTCHCICYHA-UHFFFAOYSA-N
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Description

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS No. 99185-87-2) is a heterocyclic compound with the molecular formula C₁₀H₉N₃O₃ and a molecular weight of 219.20 g/mol . Its structure comprises a 1,2,4-oxadiazole ring fused with a pyridin-2-yl group and a propanoic acid side chain.

Crystallographic studies reveal an orthorhombic crystal system (space group Pna2₁) with unit cell parameters a = 6.1298 Å, b = 6.8194 Å, and c = 23.426 Å . This structural arrangement influences its solubility and solid-state reactivity. The compound is primarily utilized in medicinal chemistry as a scaffold for drug discovery, with applications in targeting enzymes and receptors associated with inflammation and cancer .

Properties

IUPAC Name

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-10(13-16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZSTCHCICYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390380
Record name 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
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Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99185-87-2
Record name 3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that modifications to the oxadiazole ring enhance activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .

1.2 Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins. A specific study found that compounds with the oxadiazole moiety showed cytotoxic effects against breast and lung cancer cells, suggesting a pathway for developing targeted cancer therapies .

1.3 Neuroprotective Effects

Recent investigations have also focused on the neuroprotective properties of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In animal models, administration of this compound resulted in improved cognitive function and reduced neuronal loss .

Agricultural Applications

2.1 Herbicide Development

The structure of this compound makes it a suitable candidate for herbicide development. Its ability to inhibit specific enzymatic pathways involved in plant growth has been demonstrated in several studies. Field trials showed that formulations containing this compound effectively controlled weed populations without harming crop yields .

2.2 Plant Growth Regulators

In addition to herbicidal applications, this compound has been explored as a plant growth regulator. Research indicates that it can enhance root development and nutrient uptake in various crops, potentially leading to increased agricultural productivity .

Material Science Applications

3.1 Polymer Synthesis

The unique chemical properties of this compound have led to its use in synthesizing novel polymers with enhanced thermal stability and mechanical strength. Studies have shown that incorporating this compound into polymer matrices improves their performance in high-temperature applications .

3.2 Coatings and Films

This compound is also used in developing advanced coatings and films due to its excellent adhesion properties and resistance to environmental degradation. Research has demonstrated that coatings formulated with this compound exhibit superior durability compared to traditional coatings .

Summary of Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Effective against resistant bacterial strains; potential for new antibiotics
Anticancer Properties Induces apoptosis in various cancer cell lines; promising for targeted therapies
Neuroprotective Effects Protects neuronal cells; improves cognitive function in animal models
Herbicide Development Controls weed populations effectively; safe for crops
Plant Growth Regulators Enhances root development; increases nutrient uptake
Polymer Synthesis Improves thermal stability and mechanical strength of polymers
Coatings and Films Superior durability and environmental resistance compared to traditional coatings

Mechanism of Action

The mechanism of action of 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways in microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure allows it to bind effectively to various biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Features Impact on Properties References
3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid Pyridin-2-yl group, propanoic acid chain Enhanced receptor binding due to pyridine’s basicity; moderate solubility in polar solvents
3-[3-(2-Chloropyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid Chlorine atom at pyridine’s 2-position Increased electrophilicity; improved antimicrobial activity
3-(3-(Tetrahydro-2H-pyran-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid Tetrahydro-pyran ring replaces pyridine Higher lipophilicity; potential for blood-brain barrier penetration
3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid Bromophenyl substituent Enhanced halogen bonding; superior anticancer activity compared to non-halogenated analogs
3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid Thiophene replaces pyridine Altered electronic properties; antifungal and anti-inflammatory effects
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid Methoxy group on phenyl ring Improved solubility due to polar methoxy group; moderate yield (40%) in synthesis

Biological Activity

3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS No. 99185-87-2) is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N3O3C_{10}H_{9}N_{3}O_{3}, with a molecular weight of 219.20 g/mol. The compound features a pyridine ring fused with an oxadiazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, a study on related pyridine derivatives reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Compound Target Bacteria MIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

These findings suggest that the oxadiazole group may play a crucial role in enhancing the antibacterial properties of these compounds.

Antifungal Activity

In addition to antibacterial effects, related compounds have demonstrated antifungal activity against Candida albicans and Fusarium oxysporum. The MIC values for these activities were reported between 16.69 to 78.23 µM for C. albicans and 56.74 to 222.31 µM for F. oxysporum . This indicates that derivatives containing the oxadiazole structure may also provide therapeutic options for treating fungal infections.

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For example, studies have shown that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including HepG2 liver cancer cells . The most potent compounds in these studies had IC50 values as low as 13 µg/mL.

Compound Cell Line IC50 (µg/mL)
Compound CHepG213.00
Compound DHepG228.40

The structure–activity relationship (SAR) studies indicate that substituents on the aromatic rings significantly influence the potency of these compounds against cancer cells .

The mechanism underlying the biological activities of this compound is not fully elucidated; however, it is believed that the compound may interfere with key cellular pathways involved in microbial growth and cancer cell proliferation. Notably, targets such as Signal Transducer and Activator of Transcription (STAT3) and Phosphatidylinositol 3-Kinase (PI3K) have been implicated in the action of similar compounds .

Case Studies

A recent case study explored the use of oxadiazole derivatives in treating resistant bacterial infections in vitro and in vivo models. The study found that certain derivatives exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, and how are intermediates characterized?

  • Methodology : The compound is synthesized via cyclization reactions involving pyridine-containing precursors and oxadiazole ring formation. For example, 1,2,4-oxadiazol-5-yl derivatives are often prepared by reacting nitrile oxides with carboxylic acids or their esters under reflux conditions. Key intermediates (e.g., pyridinyl amidoximes) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups and regioselectivity .
  • Quality Control : Elemental analysis and high-resolution mass spectrometry (HRMS) validate purity and molecular composition .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : The compound may cause skin, eye, or respiratory irritation. Personal protective equipment (PPE), including lab coats, nitrile gloves, and safety goggles, is mandatory. Work should be conducted in a fume hood to minimize inhalation risks. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
  • Storage : Store in a tightly sealed container at room temperature, away from moisture and oxidizing agents .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the pseudosymmetric crystal structure, confirming bond lengths (e.g., C–N = 1.32 Å) and dihedral angles between pyridinyl and oxadiazole moieties .
  • Spectroscopy : 1H^1H-NMR (δ 8.5–9.0 ppm for pyridinyl protons) and IR (C=O stretch at ~1700 cm1 ^{-1}) provide functional group verification .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what are its applications in metal complexation?

  • Coordination Properties : The pyridinyl and oxadiazole groups act as bifunctional ligands, forming stable complexes with lanthanides (e.g., Dy(III)). These complexes exhibit unique photoluminescent properties due to ligand-to-metal charge transfer (LMCT), making them candidates for electroluminescent materials .
  • Experimental Design : React the compound with metal salts (e.g., DyCl3_3) in ethanol/water under nitrogen. Monitor complexation via UV-Vis spectroscopy (absorption shifts at ~300 nm) and characterize using SC-XRD .

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Computational Workflow : Use quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. For example, the Fukui function identifies nucleophilic/electrophilic sites in intermediates, guiding solvent selection (e.g., DMF for polar transition states). Machine learning models trained on reaction databases (e.g., Reaxys) predict optimal temperatures (80–100°C) and catalyst loadings .
  • Validation : Compare computational predictions with experimental yields (typically 60–75%) and refine models iteratively .

Q. How can conflicting data on synthetic yields or byproduct formation be resolved?

  • Root-Cause Analysis : Variations in yields (e.g., 50% vs. 75%) may arise from impurities in starting materials or incomplete cyclization. Perform LC-MS to identify byproducts (e.g., unreacted amidoximes).
  • Mitigation : Optimize reaction time (12–24 hours) and stoichiometry (1:1.2 nitrile oxide:carboxylic acid). Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .

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